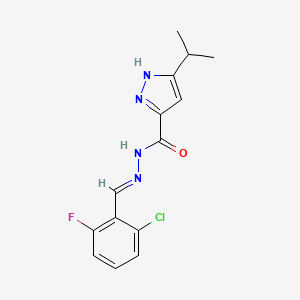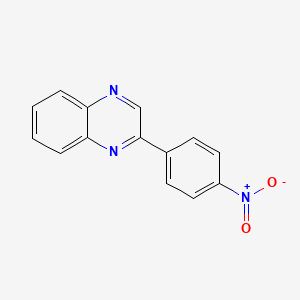![molecular formula C19H18N4O4S B11671686 {2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)
{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a phenoxyacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the sulfanyl group: This step involves the reaction of the benzimidazole with a thiol-containing compound.
Acetylation: The sulfanyl benzimidazole is then acetylated using acetic anhydride or acetyl chloride.
Hydrazone formation: The acetylated product is reacted with hydrazine to form the hydrazone linkage.
Phenoxyacetic acid attachment: Finally, the hydrazone is coupled with phenoxyacetic acid under appropriate conditions, such as using a coupling reagent
属性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-[2-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H18N4O4S/c1-23-15-8-4-3-7-14(15)21-19(23)28-12-17(24)22-20-10-13-6-2-5-9-16(13)27-11-18(25)26/h2-10H,11-12H2,1H3,(H,22,24)(H,25,26)/b20-10+ |
InChI 键 |
QCNIUSGHRWCDCG-KEBDBYFISA-N |
手性 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
规范 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)

![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)
![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)
![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)
